# Vimseltinib Drug-Drug Interaction Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MT-3014   |           |
| Cat. No.:            | B15574017 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding drug-drug interaction (DDI) studies involving vimseltinib.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism of concern for vimseltinib drug-drug interactions?

A1: The primary mechanism of concern for vimseltinib DDIs is its interaction with drug transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Vimseltinib is an inhibitor of both P-gp and BCRP.[1] Co-administration with substrates of these transporters may lead to increased plasma concentrations of the substrate drugs, potentially increasing their toxicity. Vimseltinib is also a substrate for P-gp, but co-administration with a P-gp inhibitor did not result in clinically significant changes to vimseltinib's pharmacokinetics.[1][2]

Q2: Does vimseltinib have a significant potential for cytochrome P450 (CYP) enzyme-mediated drug interactions?

A2: No, vimseltinib has a low risk for CYP-mediated DDIs. In vitro studies have shown that it has high IC50 values (> 75  $\mu$ mol/L) for all major CYP isoforms and does not exhibit time-dependent or metabolism-dependent inhibition.[3] Furthermore, CYP enzymes are not anticipated to play a major role in the metabolism of vimseltinib.[1][4]



Q3: What are the recommendations for co-administering vimseltinib with P-gp or BCRP substrates?

A3: It is recommended to avoid the concomitant use of vimseltinib with P-gp and BCRP substrates.[1][2][5] If co-administration is unavoidable, vimseltinib should be administered at least 4 hours prior to the P-gp or BCRP substrate.[1][2][5]

Q4: Are there any known clinical data on the interaction of vimseltinib with P-gp substrates?

A4: While dedicated clinical DDI studies appear limited in publicly available literature, model-informed predictions suggest a significant interaction. For instance, co-administration of vimseltinib with dabigatran, a P-gp substrate, is predicted to increase the AUC and Cmax of dabigatran by 2- to 3-fold.[1]

Q5: How is vimseltinib metabolized and eliminated?

A5: Vimseltinib is primarily metabolized through oxidation, N-demethylation, and N-dealkylation.[1][2][4] Elimination occurs through both feces (approximately 43%, with 9.1% as unchanged drug) and urine (approximately 38%, with 5.1% as unchanged drug).[1][4]

## **Troubleshooting Guides**

Issue 1: Unexpectedly high exposure of a co-administered drug in a preclinical in vivo study.

- Possible Cause: The co-administered drug may be a substrate of P-gp or BCRP, and its efflux is being inhibited by vimseltinib.
- Troubleshooting Steps:
  - Verify if the co-administered drug is a known P-gp or BCRP substrate by reviewing literature or using in silico prediction tools.
  - Conduct an in vitro transporter inhibition assay to confirm the interaction between
     vimseltinib and the transporter responsible for the efflux of the co-administered drug.
  - If the interaction is confirmed, consider a dose reduction of the co-administered drug in subsequent studies.



 Alternatively, if clinically relevant, advise a time-staggered dosing schedule, administering vimseltinib at least 4 hours before the substrate drug.[1][2][5]

Issue 2: Inconsistent results in in vitro P-gp inhibition assays.

- Possible Cause: Variability in experimental conditions, such as cell line passage number, incubation times, or concentration of the probe substrate.
- Troubleshooting Steps:
  - Ensure consistent cell passage numbers for all experiments, as transporter expression can vary with passage.
  - Optimize the incubation time to be within the linear range of transport for the probe substrate.
  - Use a well-characterized P-gp probe substrate (e.g., digoxin, calcein-AM) at a concentration below its Km for P-gp.
  - Include both a positive control inhibitor (e.g., verapamil, cyclosporin A) and a negative control in each assay plate to ensure assay performance.

## **Data Presentation**

Table 1: Summary of In Vitro Cytochrome P450 Inhibition by Vimseltinib



| CYP Isoform                                                   | IC50 (μmol/L) | Time-Dependent Inhibition |
|---------------------------------------------------------------|---------------|---------------------------|
| CYP1A2                                                        | > 75          | No                        |
| CYP2B6                                                        | > 75          | No                        |
| CYP2C8                                                        | > 75          | No                        |
| CYP2C9                                                        | > 75          | No                        |
| CYP2C19                                                       | > 75          | No                        |
| CYP2D6                                                        | > 75          | No                        |
| CYP3A4                                                        | > 75          | No                        |
| Data sourced from preclinical in vitro metabolism studies.[3] |               |                           |

Table 2: Summary of Vimseltinib Interaction with Drug Transporters

| Transporter                                                 | Vimseltinib as a<br>Substrate | Vimseltinib as an<br>Inhibitor | Clinical Recommendation for Co- administration with Substrates                                   |
|-------------------------------------------------------------|-------------------------------|--------------------------------|--------------------------------------------------------------------------------------------------|
| P-gp (MDR1)                                                 | Yes                           | Yes (IC50 = 4.35<br>μmol/L)    | Avoid concomitant use. If unavoidable, administer vimseltinib at least 4 hours prior.  [1][2][5] |
| BCRP                                                        | No                            | Yes                            | Avoid concomitant use.[1][2][5]                                                                  |
| OCT2                                                        | Not specified                 | Yes                            | Avoid concomitant use.[1][5]                                                                     |
| IC50 value for P-gp inhibition is from in vitro studies.[3] |                               |                                |                                                                                                  |



Table 3: Predicted Pharmacokinetic Interaction between Vimseltinib and Dabigatran (a P-gp Substrate)

| Co-administered Drug                        | Parameter | Predicted Change with Vimseltinib |
|---------------------------------------------|-----------|-----------------------------------|
| Dabigatran                                  | AUC       | 2- to 3-fold increase             |
| Dabigatran                                  | Cmax      | 2- to 3-fold increase             |
| Data based on model-informed approaches.[1] |           |                                   |

## **Experimental Protocols**

Representative Experimental Protocol for In Vitro P-gp Inhibition Assay

This is a representative protocol based on standard industry practices, as the specific protocol for vimseltinib is not publicly available.

Objective: To determine the half-maximal inhibitory concentration (IC50) of vimseltinib for P-glycoprotein (P-gp)-mediated transport.

#### Materials:

- Caco-2 or MDCK-MDR1 cell line
- Transwell® inserts (e.g., 24-well format)
- Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
- Digoxin (P-gp probe substrate)
- Vimseltinib (test inhibitor)
- Verapamil (positive control inhibitor)
- · LC-MS/MS for quantification of digoxin



#### Methodology:

- Cell Culture and Seeding: Culture Caco-2 or MDCK-MDR1 cells to confluence on Transwell® inserts to form a polarized monolayer. Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER).
- Bidirectional Transport Assay:
  - Apical to Basolateral (A-to-B) Transport:
    - Pre-incubate the cell monolayers with HBSS containing different concentrations of vimseltinib or verapamil on both the apical and basolateral sides for 30-60 minutes at 37°C.
    - Initiate the transport assay by adding HBSS containing digoxin and the respective inhibitor concentration to the apical (donor) compartment. The basolateral (receiver) compartment will contain HBSS with the inhibitor.
    - Incubate for a defined period (e.g., 120 minutes) at 37°C with gentle shaking.
    - At the end of the incubation, collect samples from the basolateral compartment for LC-MS/MS analysis.
  - Basolateral to Apical (B-to-A) Transport:
    - Follow the same pre-incubation procedure.
    - Initiate the transport assay by adding HBSS containing digoxin and the inhibitor to the basolateral (donor) compartment. The apical (receiver) compartment will contain HBSS with the inhibitor.
    - Incubate and collect samples from the apical compartment for LC-MS/MS analysis.
- Data Analysis:
  - Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.



- o Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) / Papp (A-to-B).
- Determine the percent inhibition of P-gp-mediated efflux at each vimseltinib concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of vimseltinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Vimseltinib's mechanism of action on the CSF1R signaling pathway.





Click to download full resolution via product page

Caption: General experimental workflow for assessing drug-drug interactions.



Click to download full resolution via product page

Caption: Logical relationships of vimseltinib's drug-drug interaction potential.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical Trial Results | ROMVIMZAâ (vimseltinib) HCP Site [romvimzahcp.com]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vimseltinib Drug-Drug Interaction Studies: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574017#vimseltinib-drug-drug-interaction-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com